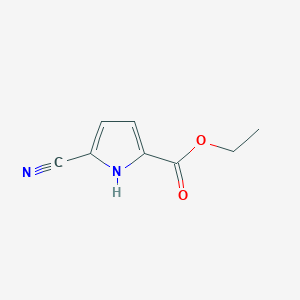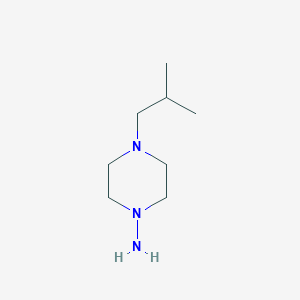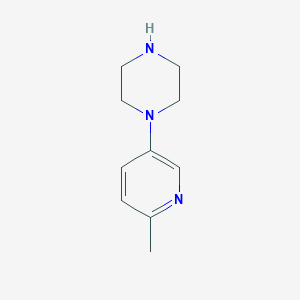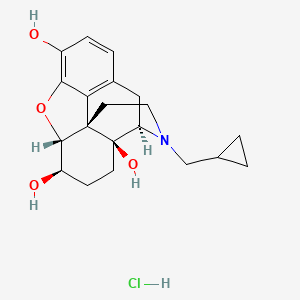
5-シアノ-1H-ピロール-2-カルボン酸エチル
概要
説明
Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyano-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyano-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品
“5-シアノ-1H-ピロール-2-カルボン酸エチル”分子の一部であるピロール部分構造は、治療的に活性な化合物の様々な用途に用いられる . これらには、殺菌剤、抗生物質、抗炎症剤、コレステロール低下剤、抗腫瘍剤が含まれる .
有機材料
“5-シアノ-1H-ピロール-2-カルボン酸エチル”のような窒素含有ヘテロ環は、有機材料などの様々な用途に用いられる . これらは、これらの材料の製造において重要な役割を果たす .
天然物
これらの窒素含有ヘテロ環は、天然物にも使用される . これらは、これらの製品に含まれる生物活性分子に貢献する .
生物活性分子
ピロール環とピラジン環を含む生物学的に活性な骨格であるピロロピラジンは、生物活性分子に使用される . この骨格を持つ化合物は、抗菌性、抗炎症性、抗ウイルス性、抗真菌性、抗酸化性、抗腫瘍性、キナーゼ阻害など、様々な生物活性を示してきた .
抗菌活性
調査結果によると、ピロロ[1,2-a]ピラジン誘導体は、より強い抗菌活性、抗真菌活性、および抗ウイルス活性を示した . これは、”5-シアノ-1H-ピロール-2-カルボン酸エチル”が、新しい抗菌剤の開発に潜在的に使用できることを示唆している。
キナーゼ阻害
5H-ピロロ[2,3-b]ピラジン誘導体は、キナーゼ阻害においてより高い活性を示した . これは、”5-シアノ-1H-ピロール-2-カルボン酸エチル”が、新しいキナーゼ阻害剤の開発に使用できることを示している。
創薬研究
ピロール環を含むピロロピラジン構造は、創薬研究における魅力的な骨格である . これは、様々な疾患を治療するための新しいリードを設計および合成するために使用できる .
ヘテロ環の合成
“5-シアノ-1H-ピロール-2-カルボン酸エチル”は、ヘテロ環の合成に使用できる . ピラゾール核は、多成分アプローチ、双極子環状付加、ヒドラジンとカルボニル系との環状縮合、ヘテロ環系と多成分アプローチなどの様々な戦略によって合成されている .
特性
IUPAC Name |
ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVTCUDJVHQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665283 | |
| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21635-99-4 | |
| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of Ethyl 5-cyano-1H-pyrrole-2-carboxylate?
A1: The research highlights that Ethyl 5-cyano-1H-pyrrole-2-carboxylate molecules arrange themselves in a layered structure within the crystal. [] This layering is driven by hydrogen bonding between the molecules. Interestingly, all the atoms in the molecule, except for hydrogen, lie on a crystallographic mirror plane. [] This suggests a high degree of symmetry within the crystal structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)







![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)





